molecular formula C22H19N3O5S B2726496 2-(2,5-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 895644-83-4

2-(2,5-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2726496
CAS RN: 895644-83-4
M. Wt: 437.47
InChI Key: QQALKZQDGPLZIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H19N3O5S and its molecular weight is 437.47. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Applications

Ring Contraction and Pharmacological Relevance : A study detailed an efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides through ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides. This process, involving carbon-sulfur bond formation, leverages commercially available building blocks. Benzothiazine 1,1-dioxides have been highlighted for their pharmacological relevance, suggesting potential biological and medicinal applications (Fülöpová et al., 2015).

Derivative Synthesis for Antitumor Evaluation : Novel derivatives of 6-amino-2-phenylbenzothiazole, including various substituents, were synthesized and evaluated for their cytostatic activities against several human cancer cell lines, showcasing the compound's potential in cancer research (Racané et al., 2006).

Environmental Applications : Research into the determination of herbicides and their transformation products in environmental waters has involved compounds within the benzothiadiazine class, indicating their relevance in environmental chemistry and pollutant detection (Laganà et al., 2002).

Chemical Synthesis and Mechanistic Insights

Solid-Phase Synthesis : The first solid-phase synthesis of 1,2,4-benzothiadiazin-3-one 1,1-dioxides has been developed, underscoring a method that could be pivotal for new drug discovery due to the bioactivities of these compounds (Makino et al., 2003).

Photoreactivity Studies : Investigations into the photoreactivity of O(2)-substituted diazeniumdiolates, which share structural similarities with benzothiadiazine derivatives, have provided insights into reaction pathways that could be relevant for pharmaceutical applications (Srinivasan et al., 2001).

properties

IUPAC Name

2-(2,5-dimethylphenyl)-4-[(3-nitrophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-15-10-11-16(2)20(12-15)24-22(26)23(14-17-6-5-7-18(13-17)25(27)28)19-8-3-4-9-21(19)31(24,29)30/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQALKZQDGPLZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dimethylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

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